molecular formula C20H23N3O3S B11077278 4-methyl-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclohexane-1,2'-quinazolin]-3'-yl)benzenesulfonamide

4-methyl-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclohexane-1,2'-quinazolin]-3'-yl)benzenesulfonamide

Cat. No.: B11077278
M. Wt: 385.5 g/mol
InChI Key: AOJTZTPZUXKPBJ-UHFFFAOYSA-N
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Description

4-methyl-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclohexane-1,2’-quinazolin]-3’-yl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring

Preparation Methods

The synthesis of 4-methyl-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclohexane-1,2’-quinazolin]-3’-yl)benzenesulfonamide involves several steps. One common method includes the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . The reaction conditions typically involve the use of specific catalysts and solvents to achieve high yield and operational simplicity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazine and phenylhydrazine can yield pyrazolone derivatives .

Scientific Research Applications

4-methyl-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclohexane-1,2’-quinazolin]-3’-yl)benzenesulfonamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . . In industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can affect cell proliferation and other cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclohexane-1,2’-quinazolin]-3’-yl)benzenesulfonamide include other aminobenzenesulfonamides, such as N-methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide . These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of 4-methyl-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclohexane-1,2’-quinazolin]-3’-yl)benzenesulfonamide lies in its spirocyclic structure, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

4-methyl-N-(4-oxospiro[1H-quinazoline-2,1'-cyclohexane]-3-yl)benzenesulfonamide

InChI

InChI=1S/C20H23N3O3S/c1-15-9-11-16(12-10-15)27(25,26)22-23-19(24)17-7-3-4-8-18(17)21-20(23)13-5-2-6-14-20/h3-4,7-12,21-22H,2,5-6,13-14H2,1H3

InChI Key

AOJTZTPZUXKPBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C3=CC=CC=C3NC24CCCCC4

Origin of Product

United States

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